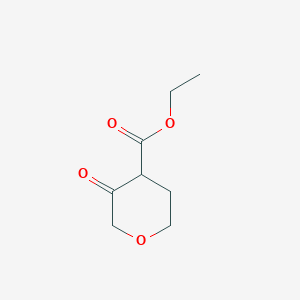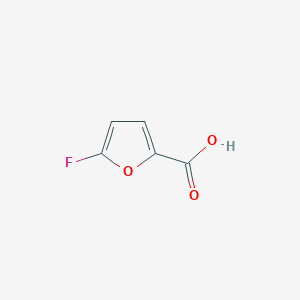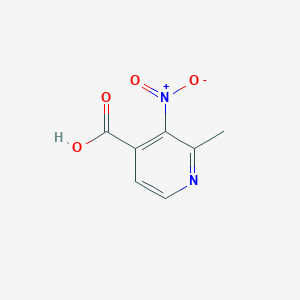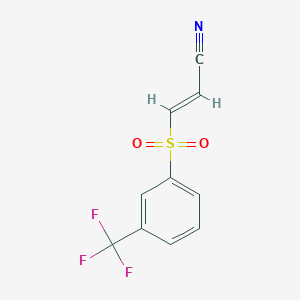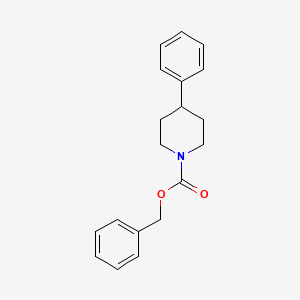
Benzyl 4-phenylpiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 4-phenylpiperidine-1-carboxylate is a chemical compound with the molecular formula C19H21NO2 It is a derivative of piperidine, a six-membered heterocyclic amine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-phenylpiperidine-1-carboxylate typically involves the reaction of benzyl cyanide with chlormethine in the presence of sodium amide to form a piperidine ring . This is followed by further functionalization to introduce the phenyl and carboxylate groups.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
化学反应分析
Types of Reactions: Benzyl 4-phenylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl 4-phenylpiperidine-1-carboxylic acid, while reduction could produce benzyl 4-phenylpiperidine-1-methanol.
科学研究应用
Benzyl 4-phenylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
作用机制
The mechanism of action of Benzyl 4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets. It is known to act as a monoamine releasing agent, selectively releasing dopamine and norepinephrine over serotonin . This action is mediated through its binding to monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.
相似化合物的比较
4-Benzylpiperidine: This compound is structurally similar and also acts as a monoamine releasing agent.
Benzylpiperazine: Another related compound with similar pharmacological properties.
Tetrahydroisoquinoline: Shares structural features and is used in similar research contexts.
Uniqueness: Benzyl 4-phenylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its selective action on dopamine and norepinephrine release makes it a valuable compound for studying neurotransmitter systems and developing potential therapeutic agents.
属性
IUPAC Name |
benzyl 4-phenylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-19(22-15-16-7-3-1-4-8-16)20-13-11-18(12-14-20)17-9-5-2-6-10-17/h1-10,18H,11-15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUSZCIYPJCXIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

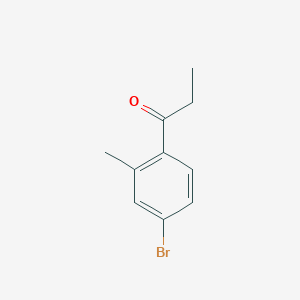
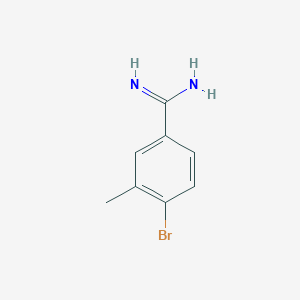

amine](/img/structure/B1342830.png)
